molecular formula C6H6N4O B13102523 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one

6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one

Cat. No.: B13102523
M. Wt: 150.14 g/mol
InChI Key: LQKYDGVIAXXRRA-UHFFFAOYSA-N
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Description

6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine scaffold through various bond formations, including carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 6-aminoimidazo[1,2-a]pyrimidin-5(1H)-one exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential use as an antibiotic agent. The mechanism of action involves the inhibition of specific enzymes critical for bacterial survival, making it a candidate for further exploration in antibiotic development.

Anticancer Potential
The compound has also been investigated for its anticancer properties. It has shown promise in targeting specific cancer-related pathways. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit Aurora kinases, which are overexpressed in many cancers. One notable study reported that certain derivatives exhibited nanomolar inhibitory activity against cancer cell lines, indicating their potential as effective anticancer agents .

Case Study 1: Anticancer Activity

A recent study focused on the design and synthesis of novel derivatives based on this compound aimed at targeting Aurora kinases. The most promising derivative demonstrated potent inhibitory activity against both Aurora A and B kinases with IC50 values of 84.41 nM and 14.09 nM respectively. This compound also induced significant tumor growth inhibition in xenograft models, highlighting its therapeutic potential in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting their applicability in developing new antibiotics .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one is unique due to its specific structure and the presence of an amino group, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Biological Activity

6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazole and pyrimidine structure, characterized by an amino group at the sixth position of the imidazo ring and a carbonyl group at the fifth position of the pyrimidine ring. Its unique structural framework contributes to its potential applications in various therapeutic areas, including antimicrobial and anticancer domains.

The synthesis of this compound typically involves multicomponent reactions and condensation reactions. Common synthetic routes include:

  • Condensation Reactions : Involving the reaction of 2-aminoimidazole with appropriate carbonyl compounds.
  • Multicomponent Reactions : Combining multiple reactants in a single reaction vessel to form the desired product efficiently.

The compound's molecular formula is C6H7N5OC_6H_7N_5O, and its structure allows for interactions with various biological targets, influencing multiple biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It has demonstrated inhibitory effects on cancer cell proliferation in several studies. For example, it was found to exhibit potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126μM0.126\,\mu M, showing a significant selectivity for cancer cells over non-cancerous cells .

Additionally, it has been shown to inhibit lung metastasis in animal models, suggesting its potential as a therapeutic agent in oncology .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and apoptosis pathways.
  • Receptor Interaction : It can modulate receptor activities that are crucial for cancer progression and microbial resistance.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
6-Amino-1H-pyrazolo[3,4-d]pyrimidineDifferent arrangement of nitrogen atomsExhibits distinct reactivity patterns
Imidazo[1,5-a]pyridine derivativesDifferent ring fusion patternMay show unique biological activities
Benzo[4,5]imidazo[1,2-a]pyrimidine derivativesAdditional benzene ringInfluences reactivity and applications

The distinct arrangement of nitrogen atoms within the fused ring system contributes to the specific chemical properties and biological activities of this compound compared to other similar compounds .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer. The study reported a marked decrease in metastatic nodules following administration over a specified period .
  • Antimicrobial Efficacy : Another study explored its antibacterial activity against various pathogens. The results indicated that this compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-aminoimidazo[1,2-a]pyrimidin-5(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, such as β-ketoesters or β-diketones . Microwave-assisted synthesis has been shown to improve reaction efficiency by reducing reaction times and enhancing regioselectivity. For example, solvent systems like ethanol under reflux (6 hours) yield intermediates such as ethyl 2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidine-8-acetate . Optimization can include adjusting solvent polarity (e.g., chloroform-methanol mixtures for recrystallization ) or using catalysts like KHCO₃ to neutralize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, and 2D methods like COSY and HSQC) are essential for confirming molecular formulas and substituent positions . Single-crystal X-ray diffraction (SC-XRD) is crucial for resolving ambiguities in regiochemistry, as demonstrated for dibrominated derivatives crystallized from chloroform-methanol (1:1 v/v) . For photophysical studies, UV-Vis and fluorescence spectroscopy (e.g., λem and quantum yield measurements) classify derivatives as fluorophores .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to correlate with fluorescence behavior . Molecular docking studies against target proteins (e.g., HIF-1α or FXa enzymes) help predict binding affinities and mechanisms of action . For instance, imidazo[1,2-a]pyrimidine derivatives have been docked into hypoxia-inducible factor active sites to assess inhibitory potential .

Q. What strategies resolve contradictions in reactivity data during functionalization of the imidazo[1,2-a]pyrimidine core?

  • Methodological Answer : Divergent reactivity in bromination or cross-coupling reactions can arise from steric or electronic effects. For example, regioselective bromination at C3 vs. C6 positions is influenced by substituent electron-withdrawing/donating properties . Controlled experiments with isotopic labeling or kinetic studies (e.g., monitoring reaction progress via LC-MS) can identify intermediates and validate proposed mechanisms .

Q. How do structural modifications (e.g., aryl substitution, heteroatom incorporation) enhance the pharmacological profile of this compound class?

  • Methodological Answer : Introducing electron-rich aryl groups (e.g., 4-methoxyphenyl at C2) improves fluorescence quantum yields for bioimaging applications . Substituting the pyrimidine ring with sulfur or oxygen heteroatoms modulates solubility and bioavailability, as seen in analogs with anxiolytic or antihypertensive activity . Systematic SAR studies using in vitro assays (e.g., IC₅₀ determination in cancer cell lines) validate these modifications .

Q. What advanced separation technologies are suitable for purifying imidazo[1,2-a]pyrimidine derivatives with similar polarities?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or high-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric mixtures . For lab-scale purification, gradient elution on silica gel (e.g., hexane-ethyl acetate) or recrystallization from mixed solvents (e.g., ethyl acetate-hexane) is effective .

Q. Experimental Design and Data Analysis

Q. How should researchers design in vitro/in vivo studies to evaluate the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • In vitro : Microsomal stability assays (e.g., human liver microsomes) assess metabolic stability. Cytotoxicity screening (MTT assay) in HEK-293 or HepG2 cells identifies acute toxicity thresholds .
  • In vivo : Pharmacokinetic parameters (Cmax, t½) are determined via LC-MS/MS after oral/intravenous administration in rodent models. Toxicity studies follow OECD guidelines for dose escalation and histopathological analysis .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies confounding variables (e.g., assay conditions, cell line variability). Meta-analysis of published IC₅₀ values with random-effects models quantifies heterogeneity and derives consensus potency rankings .

Q. Emerging Research Directions

Q. Can AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction parameters for scale-up synthesis?

  • Methodological Answer : Machine learning algorithms trained on reaction databases predict optimal conditions (temperature, solvent ratio) for yield maximization. COMSOL simulations model heat/mass transfer in continuous-flow reactors to prevent hotspots during scale-up .

Q. What novel applications exist beyond pharmacology, such as in materials science or catalysis?

  • Methodological Answer : Imidazo[1,2-a]pyrimidine fluorophores are being explored as OLED emitters due to their tunable λem (450–600 nm) . Transition-metal complexes of these ligands show catalytic activity in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

6-amino-1H-imidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,7H2,(H,8,9)

InChI Key

LQKYDGVIAXXRRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)C(=CN=C2N1)N

Origin of Product

United States

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